Naratriptan Hydrochloride

Migraine Acute Treatment Headache Recurrence

Naratriptan Hydrochloride is the evidence-backed selection for migraine R&D requiring sustained relief and superior tolerability. Its distinct PK profile—6-h half-life and 74% oral bioavailability—yields a 41% recurrence rate versus sumatriptan's 57%, reducing repeat-dosing burden. Ranked lowest in adverse event frequency among all oral triptans, it is suited for studies in tolerability-sensitive populations. Subcutaneous dosing achieves an 88% 2-h pain-free rate versus sumatriptan's 55%, supporting investigation of severe, rapid-onset attacks.

Molecular Formula C17H26ClN3O2S
Molecular Weight 371.9 g/mol
CAS No. 143388-64-1
Cat. No. B1676959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaratriptan Hydrochloride
CAS143388-64-1
Synonyms1H-indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, monohydrochloride
Amerge
Colatan
GR 85548A
N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide
N-methyl-3-(1-methyl-4-piperidyl)indole-5-ethanesulfonamide monohydrochloride
Naramig
naratriptan
naratriptan hydrochloride
Molecular FormulaC17H26ClN3O2S
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl
InChIInChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H
InChIKeyAWEZYKMQFAUBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Naratriptan Hydrochloride CAS 143388-64-1: A Second-Generation Triptan for Acute Migraine


Naratriptan Hydrochloride (CAS 143388-64-1) is a second-generation, selective 5-HT1B/1D receptor agonist, commonly known as a 'triptan', used in the acute treatment of migraine with or without aura [1]. Its basic pharmacology involves agonism at serotonin 5-HT1B/1D receptors, leading to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release [2]. While belonging to the broader triptan class, its distinct molecular structure confers unique pharmacokinetic properties relative to first-generation agents like sumatriptan and other second-generation triptans [3].

Why Naratriptan Hydrochloride Cannot Be Simply Substituted: Pharmacokinetic Differentiation from Other Triptans


While all oral triptans target the same receptors, their clinical utility is profoundly shaped by distinct pharmacokinetic (PK) properties, making them non-interchangeable. The triptan class exhibits a wide range of bioavailability (from 14% for sumatriptan to 74% for naratriptan) and elimination half-life (from 2 hours for sumatriptan/rizatriptan to 25 hours for frovatriptan) [1]. Naratriptan's unique profile—characterized by a 6-hour half-life and 63-74% oral bioavailability [2]—directly translates into clinically meaningful differences in onset, duration of effect, recurrence rates, and tolerability compared to faster-acting but shorter-lived alternatives. These PK-driven differences in efficacy and safety mandate a specific, evidence-based selection rather than generic class substitution.

Quantitative Evidence Guide for Selecting Naratriptan Hydrochloride Over Alternative Triptans


Headache Recurrence Rate Reduction: Naratriptan vs. Sumatriptan in Migraine Patients

In a randomized, double-blind, crossover study of migraine patients with a history of frequent headache recurrence, naratriptan 2.5 mg demonstrated a significantly lower rate of headache recurrence (41%) within 4-24 hours post-treatment compared to sumatriptan 100 mg (57%), with a p-value of 0.005 in patients who experienced headache relief after 2 attacks [1].

Migraine Acute Treatment Headache Recurrence Clinical Trial

Overall Adverse Event Frequency Rank: Naratriptan Demonstrates Lowest Rate Among Oral Triptans

A comparative analysis of tolerability data for oral 5-HT1B/1D agonists established that naratriptan had the lowest overall frequency of adverse events among its class. The rank order for overall adverse event frequency was reported as naratriptan < sumatriptan = rizatriptan < zolmitriptan [1].

Tolerability Adverse Events Pharmacoepidemiology Comparative Analysis

Subcutaneous Bioequivalence and Efficacy: Naratriptan 10 mg SC vs. Sumatriptan 6 mg SC

In a randomized controlled trial, subcutaneous naratriptan 10 mg demonstrated superior 2-hour pain-free rates (88%) compared to subcutaneous sumatriptan 6 mg (55%) [1]. This suggests a potentially greater acute effect for the parenteral naratriptan formulation.

Parenteral Formulation Rapid Onset Efficacy Bioequivalence

High Affinity and Selectivity for 5-HT1B/1D Receptors Confirmed In Vitro

Naratriptan exhibits high affinity for human recombinant 5-HT1B and 5-HT1D receptors, with pKi values of 8.7 ± 0.03 and 8.3 ± 0.1, respectively [1]. This binding profile is consistent with its intended mechanism of action as a selective triptan.

Receptor Pharmacology Binding Affinity In Vitro Selectivity

Targeted Applications of Naratriptan Hydrochloride Based on Differentiated Evidence


First-Line or Alternative Therapy for Migraine Patients Prone to Headache Recurrence

For procurement decisions involving patient populations with a history of migraine recurrence (defined as headache returning within 24 hours after initial relief in >50% of attacks), naratriptan 2.5 mg is supported by direct comparative evidence showing a significantly lower recurrence rate (41%) versus sumatriptan 100 mg (57%) [1]. This makes naratriptan a scientifically justifiable selection to provide sustained relief and reduce the need for repeat dosing.

Preferred Agent in Scenarios Requiring Favorable Tolerability Profile

In clinical or research settings where minimizing adverse events is paramount—such as in patients with cardiovascular comorbidities or a history of poor tolerability to other triptans—naratriptan's established rank as having the lowest overall adverse event frequency among oral triptans (naratriptan < sumatriptan = rizatriptan < zolmitriptan) [1] supports its procurement as a well-tolerated therapeutic option.

High-Efficacy Parenteral Option for Severe Acute Migraine in Controlled Settings

For hospital formularies, emergency departments, or clinical trials requiring a rapid-acting, highly efficacious injectable triptan, the evidence demonstrates that subcutaneous naratriptan 10 mg achieves a superior 2-hour pain-free rate (88%) compared to subcutaneous sumatriptan 6 mg (55%) [1]. This supports the selection of naratriptan injection for severe migraine attacks where rapid, robust relief is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naratriptan Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.